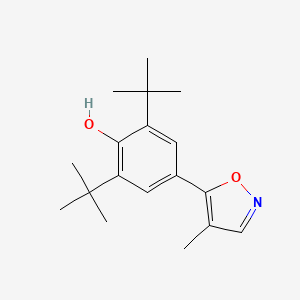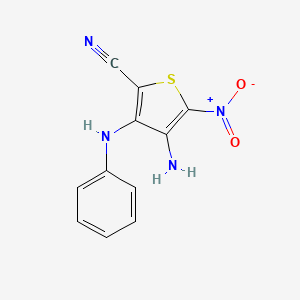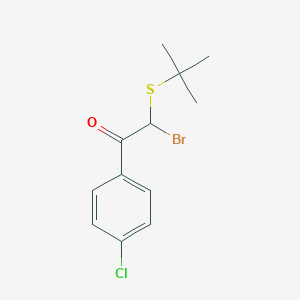![molecular formula C22H12Cl2O2S2 B14376641 2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-80-5](/img/structure/B14376641.png)
2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of two 4-chlorophenylsulfanyl groups attached to the naphthalene-1,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione typically involves the reaction of 2,3-dichloronaphthalene-1,4-dione with 4-chlorothiophenol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include various enzymes and proteins involved in cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione
- 4-(Phenylthio)naphthalene-1,2-dione
Uniqueness
2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione is unique due to the presence of chlorophenyl groups, which enhance its biological activity and chemical reactivity compared to its methylphenyl and phenyl analogs. The chlorophenyl groups increase the compound’s lipophilicity, improving its ability to interact with biological membranes and molecular targets .
Properties
CAS No. |
89477-80-5 |
|---|---|
Molecular Formula |
C22H12Cl2O2S2 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2,3-bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H12Cl2O2S2/c23-13-5-9-15(10-6-13)27-21-19(25)17-3-1-2-4-18(17)20(26)22(21)28-16-11-7-14(24)8-12-16/h1-12H |
InChI Key |
PSRCQAKELKDVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
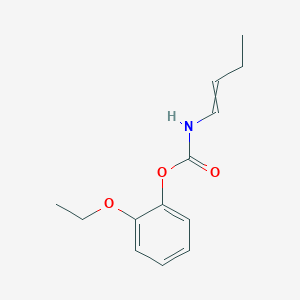
![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
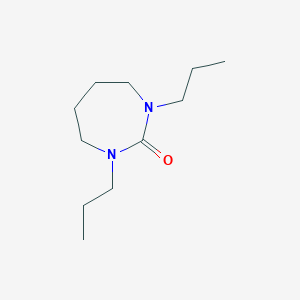

![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
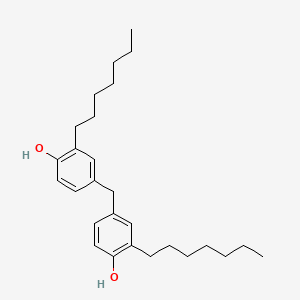

![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)
![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
